Regioisomeric Positioning Determines Synthetic Utility: Evidence from Tetraphenylene-Derived Antibacterial Synthesis
3-Fluoro-6-hydroxy-2-methylbenzoic acid (CAS 1782543-58-1) serves as a documented synthetic intermediate in a multi-step route to fluorocycline antibacterial agents, specifically via its phenyl ester derivative [1]. The alternative regioisomer, 3-fluoro-2-hydroxy-6-methylbenzoic acid (CAS 1341415-83-5), is not documented in this established synthetic pathway despite commercial availability [2]. The 2-methyl-6-hydroxy substitution pattern of the target compound enables selective O-demethylation at the 6-position after ester formation, a critical step in generating the tetraceno[2,3-d]isoxazole core structure [1].
| Evidence Dimension | Documented synthetic pathway utility |
|---|---|
| Target Compound Data | Demonstrated as intermediate (as phenyl ester) in published fluorocycline synthesis route; 1 documented pathway |
| Comparator Or Baseline | 3-fluoro-2-hydroxy-6-methylbenzoic acid (CAS 1341415-83-5); 6-hydroxy-2-methylbenzoic acid (CAS 567-61-3) |
| Quantified Difference | Documented pathway vs. no documented pathway in same application |
| Conditions | Multi-step organic synthesis involving lithiation, methylation, chlorination, esterification, and O-demethylation with BBr3 |
Why This Matters
Procurement of the exact regioisomer is essential for replicating published synthetic protocols; substitution with the 2-hydroxy-6-methyl regioisomer would alter O-demethylation selectivity and jeopardize downstream intermediate formation.
- [1] Zhou, J., Xiao, X.-Y., Plamondon, L., Hunt, D.K., Clark, R.B., Zahler, R.B. (Tetraphase Pharmaceuticals, Inc.). Patent CA2732883, CN102177134, EP2323972, US2010105671, WO2010017470. Synthetic route utilizing phenyl 3-fluoro-6-hydroxy-2-methylbenzoate as intermediate IV. View Source
- [2] Chem-space.com. 3-fluoro-2-hydroxy-6-methylbenzoic acid (CAS 1341415-83-5). Commercial availability record. View Source
